N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
Description
Properties
IUPAC Name |
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-24-15-10-9-14(12-16(15)25-2)18-21-22-19(26-18)20-17(23)11-8-13-6-4-3-5-7-13/h3-7,9-10,12H,8,11H2,1-2H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUASPJHKQDESBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)CCC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide typically involves multiple steps. One common method starts with the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using acetic anhydride to yield the 1,3,4-oxadiazole ring. The final step involves the reaction of the oxadiazole derivative with 3-phenylpropanoic acid chloride under basic conditions to form the target compound .
Chemical Reactions Analysis
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide have been evaluated for their effectiveness against various bacterial strains and fungi. The oxadiazole ring is known to enhance lipophilicity and bioactivity, making these compounds promising candidates for developing new antimicrobial agents .
Anticancer Potential
Research has demonstrated that oxadiazole derivatives can inhibit cancer cell proliferation. Specifically, this compound has shown potential in targeting specific pathways involved in cancer cell growth. Studies involving structure-activity relationship (SAR) analyses suggest that modifications to the oxadiazole structure can lead to increased potency against various cancer cell lines .
Material Science
Fluorescent Dyes
The incorporation of oxadiazole derivatives into fluorescent dye formulations has been explored due to their exceptional photophysical properties. This compound can be utilized in the development of fluorescent probes for biological imaging applications. These compounds exhibit strong fluorescence and stability under physiological conditions, making them suitable for in vivo imaging studies .
Biological Research
Biological Activity Studies
The compound has been employed in various biological activity assays to explore its pharmacological effects. For example, it has been tested for its ability to modulate enzyme activities and receptor interactions. The findings suggest that it may influence pathways related to inflammation and cellular signaling .
Case Studies
Mechanism of Action
The mechanism of action of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide involves its interaction with various molecular targets. The compound is known to inhibit the growth of bacteria by interfering with their cell wall synthesis. In cancer cells, it induces apoptosis by activating specific signaling pathways .
Comparison with Similar Compounds
Table 1: Structural Features of Selected 1,3,4-Oxadiazole Derivatives
Key Observations :
Table 2: Physicochemical Properties
*Estimated based on structural similarity. Notes:
- The target compound’s methoxy groups may slightly improve aqueous solubility compared to OZE-III’s chlorophenyl group but remain less soluble than sulfonamide-containing analogs like OZE-II .
- Higher logP values (e.g., ’s compound) correlate with increased lipophilicity, favoring membrane penetration but risking toxicity .
Table 3: Reported Antimicrobial Activities (Staphylococcus aureus)
*Inferred from structural analogs.
Insights :
Biological Activity
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides an overview of its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
- Molecular Formula: C18H18N4O3
- Molecular Weight: 342.36 g/mol
The biological activity of this compound can be attributed to several mechanisms:
- Anti-inflammatory Activity: The compound has shown potential in inhibiting pro-inflammatory pathways. Specifically, it may modulate the NF-κB signaling pathway, which is crucial in the inflammatory response .
- Antimicrobial Properties: Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
- Cytotoxic Effects: Research suggests that it may induce cytotoxicity in certain cancer cell lines, although specific IC50 values and detailed mechanisms remain to be fully elucidated .
Table 1: Summary of Biological Activities
Case Study: Anti-inflammatory Effects
In a study examining the anti-inflammatory properties of related compounds, it was found that derivatives similar to this compound significantly reduced lipopolysaccharide-induced inflammation in cellular models. The compounds were shown to inhibit the production of pro-inflammatory cytokines and reduce edema in animal models .
Case Study: Antimicrobial Activity
A recent investigation into the antimicrobial efficacy of oxadiazole derivatives revealed that this compound exhibited notable activity against MRSA with minimum inhibitory concentrations (MICs) lower than those observed for standard antibiotics. This suggests potential as a lead compound for developing new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
